

4-Acetyl iperidine-1-carbonyl chloride CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Acetyl <p>iperidine-1-carbonyl chloride</p>
Cat. No.:	B039807

[Get Quote](#)

Technical Guide: 4-Acetyl iperidine-1-carbonyl chloride

CAS Number: 59084-16-1

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of **4-Acetyl

iperidine-1-carbonyl chloride**, a key intermediate for researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

**4-Acetyl

iperidine-1-carbonyl chloride** is a reactive acyl chloride compound. It is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.^{[1][2]} Its bifunctional nature, containing both a reactive carbonyl chloride and a piperidine scaffold, makes it a versatile reagent in medicinal chemistry.

General Properties

Property	Value	Reference(s)
CAS Number	59084-16-1	[3][4][5]
Molecular Formula	C ₈ H ₁₂ ClNO ₂	[3][4][5]
Molecular Weight	189.64 g/mol	[3][5]
IUPAC Name	1-acetyl <p>iperidine-4-carbonyl chloride</p>	[1][5]
Appearance	White to yellow or brown crystalline powder	[1][3]
Purity	Typically ≥95%	[1][3]

Physicochemical Data

Property	Value	Reference(s)
Melting Point	135-137 °C	[3][4]
Boiling Point	308.0 ± 35.0 °C at 760 mmHg (Predicted)	[2][3]
Density	1.224 g/cm ³	[3][4]
Flash Point	140.1 °C	[3][4]
Solubility	Slightly soluble in Dimethyl sulfoxide (DMSO)	[2][3][4]
Vapor Pressure	0.0007 mmHg at 25°C	[3][4]
Refractive Index	1.496	[3][4]

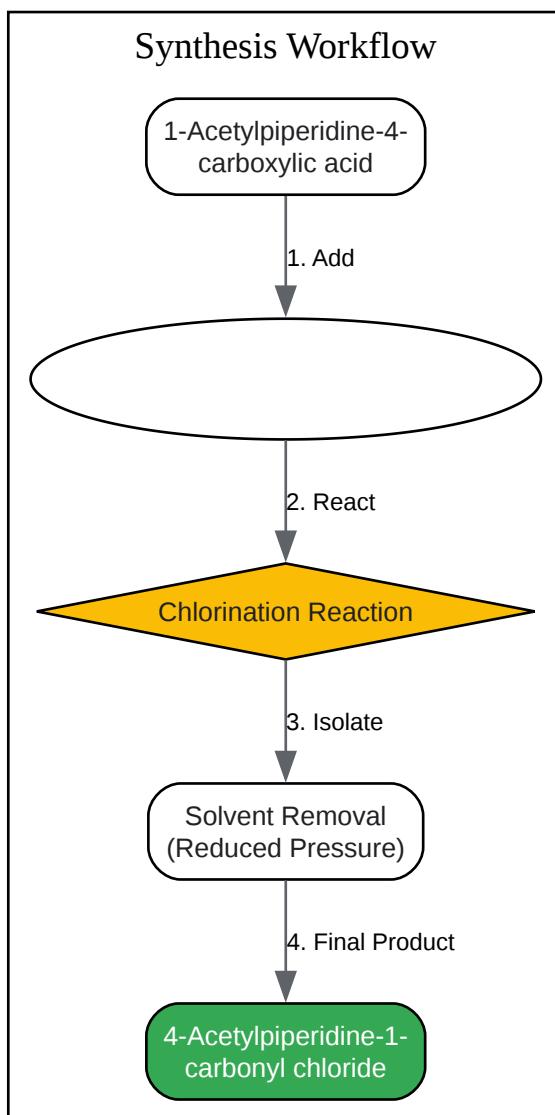
Spectroscopic Data

Detailed spectroscopic analysis is crucial for the verification of the compound's identity and purity.

- Mass Spectrometry: The NIST Mass Spectrometry Data Center provides reference spectra for 1-Acetyl

iperidine-4-carbonyl chloride, which can be used for identification purposes.[6]

- Infrared (IR) Spectroscopy: The characteristic feature in the IR spectrum for an acyl chloride is a strong carbonyl (C=O) stretching band appearing at a high wavenumber, typically around 1800 cm^{-1} , due to the electron-withdrawing effect of the chlorine atom.[7] The NIST WebBook includes a gas-phase IR spectrum for the parent carboxylic acid, 1-Acetyl-4-piperidinecarboxylic acid, which shows a strong carbonyl absorption, though at a lower frequency than the acyl chloride.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the high reactivity and inherent instability of acyl chlorides, particularly their moisture sensitivity, obtaining high-quality NMR spectra can be challenging, and published data is not readily available. For reference, spectra of related, more stable compounds such as 1-acetyl


Experimental Protocols

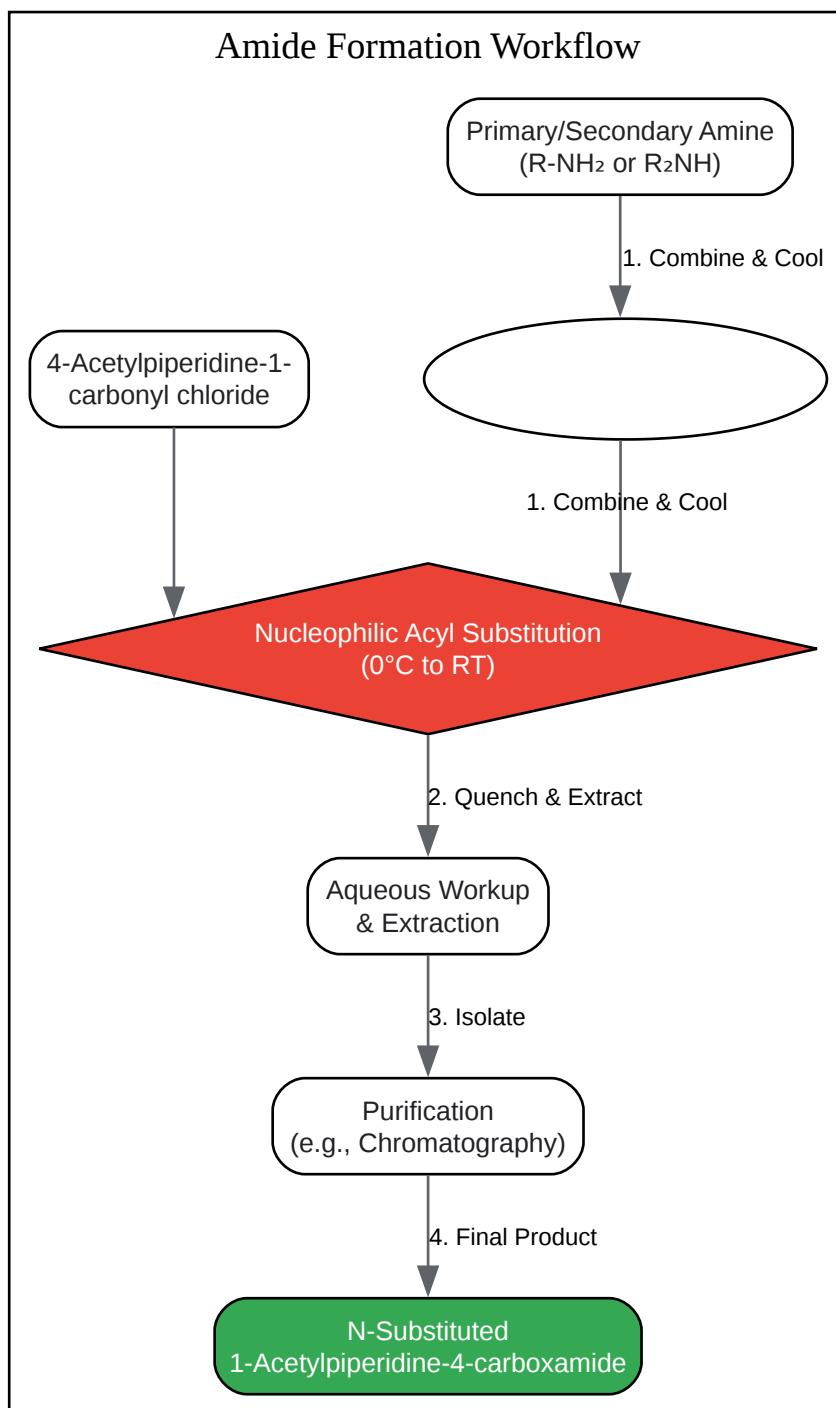
Synthesis of 4-Acetyl

The compound is typically prepared from its corresponding carboxylic acid, 1-acetyl\text{SOCl}_2).

Methodology:

- To a stirred solution of 1-acetyl0\text{ }^\circ\text{C} under an inert atmosphere (e.g., nitrogen or argon).
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or disappearance of starting material).
- Remove the solvent and excess thionyl chloride under reduced pressure.
- The resulting crude **4-Acetyl can be used directly in subsequent steps or purified by crystallization if necessary.**

[Click to download full resolution via product page](#)


Caption: Synthesis of **4-Acetylpiiperidine-1-carbonyl chloride**.

Application in Amide Synthesis (Amidation)

A primary application of **4-Acetylpiiperidine-1-carbonyl chloride** is the acylation of amines to form amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

General Methodology:

- Dissolve the desired primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents) in an inert, anhydrous solvent (e.g., dichloromethane, THF, or Cyrene™) and cool the mixture to 0 °C in an ice bath.[\[11\]](#)[\[12\]](#)
- Slowly add a solution of **4-Acetyl** (1.0 equivalent) in the same solvent to the stirred amine solution. The reaction is often exothermic.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours or until completion.
- Upon completion, the reaction is typically quenched with water or an aqueous solution. The product can then be extracted with an organic solvent.
- The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude amide product, which can be further purified by column chromatography or crystallization.

[Click to download full resolution via product page](#)

Caption: General workflow for amide synthesis.

Safety, Handling, and Storage

Hazard Identification:

- Causes severe skin burns and eye damage.[[1](#)]
- Harmful if swallowed.[[1](#)]
- May cause respiratory irritation.

Safety Precautions:

- Handle only in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
[[1](#)]

Storage and Stability:

- The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen).[[3](#)][[4](#)]
- It is hygroscopic.[[1](#)][[3](#)]
- Store in a tightly sealed container in a cool, dry place, typically in a refrigerator.[[1](#)][[3](#)]
- The compound is reported to be unstable at room temperature and may decompose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Acetyl piperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl 1 g | Buy Online [thermofisher.com]
- 2. biosynce.com [biosynce.com]
- 3. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester(206989-61-9) 1H NMR spectrum [chemicalbook.com]
- 4. 1-Acetyl piperidine-4-carbonyl chloride | lookchem [lookchem.com]
- 5. 1-Acetyl piperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl | Fisher Scientific [fishersci.ca]
- 6. 1-Acetyl piperidine-4-carbonyl chloride | C8H12ClNO2 | CID 100950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. 1-Acetyl-4-piperidinocarboxylic acid [webbook.nist.gov]
- 9. 1-ACETYLPIPERIDINE(618-42-8) 13C NMR spectrum [chemicalbook.com]
- 10. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR [m.chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. pure.hud.ac.uk [pure.hud.ac.uk]
- To cite this document: BenchChem. [4-Acetyl piperidine-1-carbonyl chloride CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b039807#4-acetyl-piperidine-1-carbonyl-chloride-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com